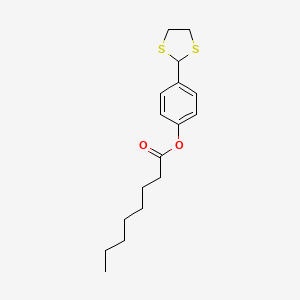

4-(1,3-Dithiolan-2-yl)phenyl octanoate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

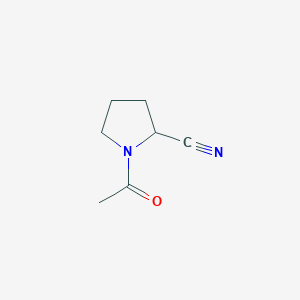

“4-(1,3-Dithiolan-2-yl)phenyl octanoate” is a chemical compound with the molecular formula C17H24O2S2 . It is related to “4-(1,3-Dithiolan-2-yl)phenol”, which has the molecular formula C9H10OS2 .

Synthesis Analysis

The synthesis of related compounds has been described in the literature. For instance, 2-substituted phenyl-1,3-dithiolan-4-yl methanol derivatives have been synthesized by condensation of an appropriate benzaldehyde and -cysteine or cysteamine hydrochloride .Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the InChI string:InChI=1S/C9H10OS2/c10-8-3-1-7 (2-4-8)9-11-5-6-12-9/h1-4,9-10H,5-6H2 . This represents the connectivity and hydrogen count of the molecule.

Wissenschaftliche Forschungsanwendungen

Synthesis and Material Science

Research on related dithiolane compounds focuses on the synthesis of complex organic molecules and materials with unique properties. For instance, the synthesis of 4,5-disubstituted 1,2-dicyanobenzenes and octasubstituted phthalocyanines from dithiolane derivatives highlights the role of these compounds in creating materials with potential applications in dyes and pigments, and in the development of electronic devices due to their conducting and electrochromic properties (Wöhrle et al., 1993).

Catalysis

Research into catalyst activation using organochalcogen ligand complexes derived from dithiolane derivatives demonstrates the potential of these compounds in facilitating various chemical reactions, including transfer hydrogenation and Oppenauer-type oxidation of alcohols (Saleem et al., 2014). This suggests that "4-(1,3-Dithiolan-2-yl)phenyl octanoate" could find applications in catalysis, enhancing the efficiency of chemical processes.

Electrochemistry and Energy Storage

The development of novel cathode materials for rechargeable lithium batteries using sulfide polymers related to dithiolane compounds indicates the potential of these materials in improving the performance and capacity of energy storage devices (Zhang et al., 2007). This research area could encompass applications of "this compound" in creating advanced materials for battery technology.

Organic Electronics and Photonics

Studies on organic sensitizers for solar cell applications, particularly those involving dithiolane and related functional groups, highlight the role of these compounds in the development of dye-sensitized solar cells (DSSCs). The incorporation of thiophene units and other electron-donating groups into the molecular structure of sensitizers has been shown to enhance the photovoltaic performance of DSSCs (Kim et al., 2006). This suggests potential applications of "this compound" in the field of renewable energy and organic electronics.

Zukünftige Richtungen

The future directions for research on “4-(1,3-Dithiolan-2-yl)phenyl octanoate” and related compounds could involve further exploration of their biological activities and potential applications. For instance, the antimelanogenic effects of related compounds suggest potential uses in treating hyperpigmentation-associated diseases .

Wirkmechanismus

Target of Action

Compounds with similar structures, such as 1,3-dithiolanes, have been used in the synthesis of various carbonyl compounds

Mode of Action

1,3-dithiolanes, a similar class of compounds, are known to interact with carbonyl compounds in the presence of a brönsted or a lewis acid catalyst . This interaction often results in the formation of thioacetals .

Biochemical Pathways

Given its structural similarity to 1,3-dithiolanes, it may be involved in the thioacetalization of carbonyl compounds .

Result of Action

Based on its structural similarity to 1,3-dithiolanes, it may play a role in the protection of carbonyl compounds through the formation of thioacetals .

Action Environment

Similar compounds like 1,3-dithiolanes are known to be stable under a variety of conditions, including different ph levels and temperatures .

Eigenschaften

IUPAC Name |

[4-(1,3-dithiolan-2-yl)phenyl] octanoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H24O2S2/c1-2-3-4-5-6-7-16(18)19-15-10-8-14(9-11-15)17-20-12-13-21-17/h8-11,17H,2-7,12-13H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPIDYXHPFGSNPQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCC(=O)OC1=CC=C(C=C1)C2SCCS2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H24O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(4-ethylphenyl)-N-methylthiophene-3-sulfonamide](/img/structure/B2834283.png)

![N-(2-aminoethyl)thieno[2,3-d]pyrimidin-4-amine](/img/structure/B2834284.png)

![1-(2-Hydroxy-4-methylsulfanylbutyl)-3-[(4-methoxyphenyl)methyl]urea](/img/structure/B2834289.png)

![5-((3,5-Dimethylisoxazol-4-yl)sulfonyl)-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B2834291.png)

![N-(5-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)-3-(p-tolylthio)propanamide](/img/structure/B2834293.png)

![N-Methyl-N-[(2-methylphenyl)methyl]-3-(prop-2-enoylamino)propanamide](/img/structure/B2834303.png)